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SR-0813

Epigenetics YEATS domain inhibition Acute myeloid leukemia

SR-0813 is a validated chemical probe for ENL/AF9 YEATS domain inhibition with IC50 25 nM (ENL) and 311 nM (AF9). It exhibits >100-fold selectivity over MAP3K19 and clean kinome profile across 468 kinases, enabling precise target attribution in AML models. Demonstrated dose-dependent ENL chromatin eviction and suppression of HOXA9/MEIS1/MYC. For robust cellular target engagement studies requiring benchmark positive controls.

Molecular Formula C25H32N6O3S
Molecular Weight 496.6 g/mol
Cat. No. B10823721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-0813
Molecular FormulaC25H32N6O3S
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNS(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C(=O)NC5CCC5
InChIInChI=1S/C25H32N6O3S/c32-25(27-21-7-5-8-21)20-10-11-24-28-23(18-31(24)17-20)19-6-4-9-22(16-19)29-35(33,34)26-12-15-30-13-2-1-3-14-30/h4,6,9-11,16-18,21,26,29H,1-3,5,7-8,12-15H2,(H,27,32)
InChIKeyGPMTWAPXRJMXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR-0813 for ENL/AF9 YEATS Domain Inhibition in Acute Leukemia Research: Compound Identity and Target Class


SR-0813 (CAS: 2597186-19-9) is a synthetic small-molecule inhibitor targeting the YEATS domain of ENL (MLLT1/YEATS1) and AF9 (MLLT3/YEATS3) [1]. Discovered through a SuFEx-based high-throughput medicinal chemistry optimization from a micromolar screening hit, SR-0813 acts as an epigenetic reader domain antagonist that disrupts ENL/AF9 interaction with acylated histones [2]. The compound represents a chemical probe validated for investigating ENL-dependent transcriptional programs in acute myeloid leukemia (AML) [1][3].

Why ENL YEATS Inhibitors Cannot Be Interchanged: SR-0813 Differentiation Requirements


ENL YEATS domain inhibitors exhibit substantial divergence in potency (spanning >280-fold from sub-30 nM to >7 μM) and selectivity profiles that preclude interchangeable use in experimental workflows [1]. Earlier probes such as SGC-iMLLT (IC50 = 260 nM) demonstrate adequate selectivity but insufficient potency for robust cellular target engagement, while structurally distinct inhibitors like XL-13m exhibit measurable off-target activity against YEATS2 at concentrations relevant to cellular assays [2][3]. Moreover, known ENL YEATS domain inhibitors have failed to suppress proliferation in 60 tested cancer cell lines, underscoring that in vitro potency does not automatically translate to functional cellular activity [4]. Consequently, selection of a specific ENL YEATS inhibitor must be guided by quantitative comparisons of biochemical potency, selectivity breadth, cellular target engagement, and validated functional outcomes rather than assumed class-level interchangeability.

SR-0813 Quantitative Differentiation Evidence: Potency, Selectivity, and Cellular Activity Versus Comparators


ENL YEATS Domain Biochemical Potency: SR-0813 Demonstrates ~10-Fold Superior Inhibition Compared to First-Generation Probe SGC-iMLLT

SR-0813 inhibits the ENL YEATS domain with an IC50 of 25 nM in the ENL-H3K27cr HTRF assay [1]. In direct cross-study comparison, the first-generation ENL/AF9 YEATS chemical probe SGC-iMLLT exhibits an IC50 of 260 nM for MLLT1 (ENL) under comparable biochemical conditions [2]. This represents an approximately 10.4-fold improvement in biochemical potency for SR-0813.

Epigenetics YEATS domain inhibition Acute myeloid leukemia

ENL YEATS Domain Binding Affinity: SR-0813 Exhibits >4-Fold Higher Affinity Than SGC-iMLLT

Surface plasmon resonance (SPR) measurements demonstrate that SR-0813 binds the ENL YEATS domain with a dissociation constant (Kd) of 30 nM [1]. In comparison, the first-generation probe SGC-iMLLT binds the MLLT1 YEATS1 domain with a Kd of 129 nM .

Surface plasmon resonance Binding affinity Chemical probe validation

Kinome-Wide Selectivity: SR-0813 Demonstrates >100-Fold Selectivity Window Against 468 Kinases with Only One Weak Off-Target Hit

SR-0813 was profiled against 468 kinases using the KINOMEscan (scanMAX) platform [1]. Of the 468 kinases tested, only 4 were identified as potential off-targets, and subsequent affinity determination revealed 3 of these as false-positive hits. The sole genuine off-target, YSK4 (MAP3K19), was bound by SR-0813 with a Kd of 3.5 μM, representing >100-fold lower affinity compared to ENL YEATS (Kd = 30 nM) [1]. While class-level inference is necessary due to absence of comparable kinome-wide data for all ENL YEATS inhibitors, the selectivity profile of SR-0813 is supported by orthogonal bromodomain profiling (BROMOscan; 32 bromodomains) where zero off-targets were identified [2].

Kinase selectivity Off-target profiling KINOMEscan

Intra-YEATS Family Selectivity: SR-0813 Exhibits Superior Discrimination Against YEATS2 Compared to XL-13m

SR-0813 completely inhibits ENL recognition of acetyllysine at 1 μM, whereas concentrations as high as 10 μM and 50 μM have minimal effects on YEATS2 in modified histone peptide arrays [1]. In contrast, the ENL YEATS-selective inhibitor XL-13m exhibits measurable inhibition of YEATS2 at concentrations relevant to cellular assays, as reported in the primary characterization study [2].

YEATS family selectivity Acetyllysine recognition Epigenetic readers

Cellular Target Engagement and Functional Activity: SR-0813 Elicits ENL Chromatin Eviction and Selective Suppression of Leukemia Proto-Oncogenes

SR-0813 treatment (4 hours) of MV4;11 AML cells induces dose-dependent eviction of ENL from chromatin at known ENL binding sites including the HOXA10 gene body and MYB promoter, as quantified by ChIP-qPCR [1]. This chromatin displacement translates to functional transcriptional suppression: HOXA9, MEIS1, and MYC are downregulated beginning as early as 3 hours post-treatment and sustained for at least 3 days [1]. In contrast, known ENL YEATS domain inhibitors have failed to suppress proliferation in 60 tested cancer cell lines, highlighting that biochemical potency alone does not predict cellular functional activity [2].

Chromatin immunoprecipitation Target engagement Oncogene suppression

ENL-Dependent Leukemia Cell Line Growth Inhibition: SR-0813 Exhibits Selective Antiproliferative Activity

SR-0813 exclusively inhibits the growth of ENL-dependent leukemia cell lines, demonstrating selective antiproliferative activity that correlates with ENL dependency status [1]. This selectivity profile aligns with genetic loss-of-function studies implicating ENL as a selective requirement for AML survival [2].

Leukemia cell viability ENL dependence Antiproliferative activity

SR-0813 Procurement-Relevant Research Applications: Validated Use Cases Based on Quantitative Evidence


Mechanistic Studies of ENL-Dependent Transcriptional Regulation in AML

SR-0813 enables dose-dependent pharmacological disruption of ENL chromatin occupancy, as demonstrated by ChIP-qPCR eviction of ENL from HOXA10 and MYB loci in MV4;11 cells [1]. This direct target engagement measurement allows researchers to distinguish ENL-dependent transcriptional effects from indirect or off-target mechanisms. The compound's clean kinome selectivity (only one weak off-target among 468 kinases, Kd = 3.5 μM vs 30 nM for ENL) [1] ensures that observed transcriptional changes can be confidently attributed to YEATS domain inhibition rather than kinase polypharmacology—a critical consideration given the imidazopyridine core's structural similarity to kinase inhibitors. Suitable for experiments requiring precise target attribution in ENL-dependent AML models, including MLL-rearranged and NPM1-mutant contexts.

High-Content Screening and Cellular Target Engagement Assays (CETSA/NanoBRET)

SR-0813 demonstrates robust cellular target engagement with EC50 values of 205 nM for ENL and 76 nM for AF9 (CETSA) [1]. Its sub-micromolar cellular EC50 values make it suitable for high-content screening applications where target engagement must be confirmed in intact cells. The compound's superior biochemical potency (IC50 = 25 nM for ENL, ~10-fold more potent than SGC-iMLLT) [1][2] translates to lower effective working concentrations (typically 0.1-1 μM range), reducing solvent (DMSO) interference and cytotoxicity in extended-duration assays. Applicable for CETSA, NanoBRET, and other cellular target engagement platforms requiring validated positive control compounds with well-characterized cellular pharmacology.

Chemical Probe Validation and Orthogonal Target Confirmation Studies

As a thoroughly characterized chemical probe with published selectivity profiling across 468 kinases, 32 bromodomains, and all human YEATS family members, SR-0813 serves as a benchmark reference compound for validating novel ENL/AF9 YEATS inhibitors [1]. Its orthogonal validation via PROTAC (SR-1114, DC50 = 150-311 nM in MV4;11 and MOLM-13 cells) [3] provides independent confirmation of ENL as the relevant target. Researchers developing new ENL-directed small molecules or PROTACs can use SR-0813 as a positive control for comparative potency (biochemical IC50 reference: 25 nM) and selectivity (100-fold window against MAP3K19, clean YEATS2/4 profile) assessments.

Gene Expression Profiling of ENL Target Gene Networks (HOXA9/10, MYB, MYC)

SR-0813 treatment produces rapid and sustained suppression of key ENL target genes: HOXA9, MEIS1, and MYC are downregulated within 3 hours, with effects persisting for at least 3 days [1]. This temporal profile enables both acute (3-24 hour) and extended (72+ hour) transcriptomic studies of ENL-dependent gene regulatory networks. The selective suppression of leukemia proto-oncogenes (HOXA9/10, MYB, MYC) [1] without broader transcriptional disruption makes SR-0813 particularly valuable for RNA-seq and ChIP-seq experiments aimed at mapping ENL-dependent enhancer landscapes in AML. The compound's activity in ENL-dependent leukemia cell lines [1] ensures measurable transcriptional effects in relevant cellular contexts.

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